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An In-depth Review of a Potent Dihydropyrimidine Dehydrogenase Inactivator

Executive Summary

Eniluracil (5-ethynyluracil), a novel uracil analogue, was developed as a potent, mechanism-
based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the
catabolism of 5-fluorouracil (5-FU). The co-administration of eniluracil with 5-FU was designed
to circumvent the pharmacokinetic variability of 5-FU, enhance its oral bioavailability to nearly
100%, and improve its therapeutic index.[1][2] This technical guide provides a comprehensive
overview of the discovery, mechanism of action, preclinical and clinical development, and the
ultimate clinical outcome of the eniluracil/5-FU combination. It is intended for researchers,
scientists, and drug development professionals interested in fluoropyrimidine pharmacology
and the challenges of drug development.

Introduction: The Rationale for DPD Inhibition

5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors since its development in
1957, has long been hampered by its unpredictable pharmacokinetic profile.[3] Administered
intravenously, 5-FU has a short plasma half-life of 8-14 minutes due to rapid catabolism by
DPD, primarily in the liver.[4] This rapid clearance necessitates continuous infusion schedules
to maintain therapeutic drug concentrations, which are cumbersome and costly for patients.[1]
Furthermore, oral administration of 5-FU is unreliable due to erratic and incomplete absorption,
largely due to first-pass metabolism by DPD in the gut wall and liver.
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The activity of DPD varies significantly among individuals, leading to unpredictable 5-FU
exposure and a narrow therapeutic window. Patients with low DPD activity are at risk of severe,
life-threatening toxicity, while those with high DPD activity may experience reduced therapeutic
efficacy. Eniluracil was rationally designed by scientists at Glaxo Wellcome (now
GlaxoSmithKline) to address these limitations by irreversibly inactivating DPD.

Mechanism of Action

Eniluracil is a structural analogue of uracil and acts as a mechanism-based inactivator, or
"suicide substrate," for DPD. The inactivation process involves the covalent binding of
eniluracil to the enzyme's active site, leading to its irreversible inhibition.
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Figure 1: Mechanism of Action of Eniluracil.
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By inhibiting DPD, eniluracil dramatically alters the pharmacokinetics of co-administered 5-FU.
Catabolism is blocked, leading to:

Increased Bioavailability: Oral bioavailability of 5-FU approaches 100%.

Prolonged Half-Life: The plasma half-life of 5-FU is extended from minutes to several hours.

Reduced Clearance: Systemic clearance of 5-FU is significantly decreased.

Shift in Elimination: Elimination of 5-FU shifts from hepatic metabolism to renal excretion.

This modulation of 5-FU's pharmacokinetics allows for predictable and sustained plasma
concentrations with oral administration, mimicking a continuous intravenous infusion.

Preclinical Development

Preclinical studies in various rodent models demonstrated the potential of eniluracil to
enhance the therapeutic profile of 5-FU.

e DPD Inactivation: Low, non-toxic doses of eniluracil were shown to inactivate over 99% of
endogenous DPD activity.

e Improved Efficacy: In rodent tumor models, pretreatment with eniluracil significantly
increased the antitumor efficacy of 5-FU.

e Enhanced Therapeutic Index: Eniluracil was found to increase the therapeutic index of 5-FU
by up to six-fold in three different rodent tumor models. This was attributed to a greater dose
reduction of 5-FU required to achieve a given level of toxicity compared to the dose
reduction needed for equivalent antitumor effect.

 Toxicity Profile: Eniluracil alone was neither toxic nor possessed antiproliferative activity.
Preclinical toxicology studies in rats helped to establish a safe starting dose for clinical trials
and to identify potential target organs for toxicity.

Clinical Development

The clinical development of eniluracil in combination with 5-FU progressed through Phase I, 11,
and Il trials, initially showing considerable promise.
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Phase | Studies: Pharmacokinetics and Dose-Finding

Phase | trials were designed to determine the safety, pharmacokinetics, and
pharmacodynamics of the eniluracil/5-FU combination. These studies confirmed the profound
effect of eniluracil on 5-FU's pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of 5-FU With and Without Eniluracil

5-FU with
5-FU Alone (IV . .
Parameter Eniluracil Fold Change Reference
Bolus)
(Oral)
Half-life (t1/2) 8-14 minutes >5 hours ~20-fold increase
_ ~22-fold ~22-fold
Clearance (CL) High
decrease decrease
Bioavailability 0-80% (oral) ~100% (oral) N/A

Data are approximate and compiled from multiple studies.

Dose-limiting toxicities (DLTs) were identified for different dosing schedules. For a 5-day
schedule every 28 days, myelosuppression was the DLT, whereas for a 28-day continuous
schedule, diarrhea was dose-limiting. These studies established recommended Phase Il doses

for various regimens.

Phase Il Studies: Efficacy in Various Cancers

Phase Il trials evaluated the efficacy and safety of the eniluracil/5-FU combination in patients
with various solid tumors, primarily colorectal, breast, and pancreatic cancers.

Table 2: Summary of Phase Il Clinical Trial Results for Eniluracil/5-FU
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. . Objective o
Patient Dosing Key Findings
Cancer Type ) Response
Population Schedule & Reference
Rate (ORR)
Showed activity
) comparable to IV
Colorectal Previously 28-day oral _
) ] ~13-21% 5-FU regimens
Cancer Untreated eniluracil/5-FU ]
with a favorable
toxicity profile.
Demonstrated
. activity in a
Heavily 28-day oral )
Breast Cancer ) ] 16% heavily
Pretreated eniluracil/5-FU
pretreated
population.
Showed
romising activit
o Weekly oral p ) g Y
Capecitabine- ) ] in patients who
Breast Cancer eniluracil/5- 30% ]
refractory ] had rapidly
FU/leucovorin
progressed on
capecitabine.
) ] 5-day oral 5-FU Limited activity
Pancreatic Previously ) S
with 7-day 8% with significant
Cancer Untreated ] ] o
eniluracil toxicity.
) ] 5-day oral 5-FU Limited activity
Pancreatic Previously ) S
with 7-day 2% with significant
Cancer Treated ) ) o
eniluracil toxicity.

The results from Phase Il trials in colorectal and breast cancer were encouraging, showing

response rates in line with existing therapies but with the convenience of an all-oral regimen

and a generally manageable toxicity profile. The low incidence of hand-foot syndrome was a

notable advantage over continuous infusion 5-FU. However, the results in pancreatic cancer

were disappointing, with limited efficacy and substantial toxicity.

Phase lll Trials and Clinical Failure
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Based on the promising Phase Il data in colorectal cancer, large, multicenter Phase Ill trials
were initiated to compare the all-oral eniluracil/5-FU regimen to the standard intravenous 5-
FU/leucovorin (Mayo Clinic regimen). The primary endpoint of these trials was overall survival.

Despite the promising earlier results, the Phase Il trials failed to meet their primary endpoint of
demonstrating equivalence in overall survival to the standard IV 5-FU/leucovorin regimen in
patients with metastatic colorectal cancer.

Analysis of Phase Ill Trial Failure

The failure of the Phase lll trials was a significant setback. Subsequent analysis has pointed to
a critical flaw in the trial design: the fixed high ratio of eniluracil to 5-FU (10:1 by weight).
Preclinical studies in rats bearing colorectal tumors demonstrated that an excess of eniluracil
significantly diminished the antitumor activity of 5-FU. In these studies, an "adequate" dose of
eniluracil (1 mg/kg) followed by 5-FU (5 mg/kg) resulted in an 88% complete tumor regression
rate. In contrast, when an "excess" dose of eniluracil (25 mg/kg) was administered with the
same dose of 5-FU, the complete regression rate dropped to 25%. It is hypothesized that at
high concentrations, eniluracil may compete with 5-FU for the enzymes involved in its anabolic
activation to cytotoxic nucleotides, thereby antagonizing its therapeutic effect.
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Figure 2: Hypothesized Antagonism at High Eniluracil to 5-FU Ratios.
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Experimental Protocols
Measurement of Dihydropyrimidine Dehydrogenase
(DPD) Activity

The activity of DPD is typically measured in peripheral blood mononuclear cells (PBMCs) as a

surrogate for systemic DPD activity.
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Figure 3: Workflow for DPD Activity Assay in PBMCs.
Methodology:

o PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient
centrifugation.

o Cell Lysis: The isolated PBMCs are lysed to release cellular contents, including the DPD

enzyme.

o Enzymatic Reaction: The cell lysate is incubated with a radiolabeled substrate (e.g., [14C]5-
FU or [3H]thymine) and the cofactor NADPH at 37°C.

o Separation: The reaction is stopped, and the radiolabeled substrate and its catabolite are
separated using high-performance liquid chromatography (HPLC).

e Quantification: The amount of radiolabeled catabolite is quantified using a radioisotope
detector (e.qg., liquid scintillation counter).

o Calculation: DPD activity is expressed as the rate of catabolite formation per unit of protein
per unit of time (e.g., nmol/mg protein/hour).

Positron Emission Tomography (PET) Imaging

PET imaging with 18F-labeled 5-FU (18F-5-FU) was used to non-invasively study the in vivo
effects of eniluracil on 5-FU pharmacokinetics in tumors and normal tissues.

Methodology:
o Radiotracer Administration: Patients are administered a tracer dose of 18F-5-FU.

e Dynamic PET Scanning: Dynamic PET imaging is performed over a specified time to
measure the uptake and clearance of the radiotracer in various tissues, including the tumor
and liver.
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» Data Analysis: Time-activity curves are generated for different regions of interest to
determine pharmacokinetic parameters such as tissue uptake, retention, and half-life of the
radiotracer.

o Study Design: In the context of eniluracil development, PET scans were performed before
and after eniluracil administration to directly visualize its effect on 5-FU distribution and

metabolism.

Synthesis of Eniluracil

The synthesis of eniluracil (5-ethynyluracil) has been accomplished through various methods,
with the Sonogashira coupling being a key step in a scalable process.
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Figure 4: Synthetic Pathway for Eniluracil via Sonogashira Coupling.
General Procedure for Sonogashira Coupling:

o Reaction Setup: 5-lodouracil is dissolved in a suitable solvent (e.g., DMF or an amine) under

an inert atmosphere.

o Catalyst Addition: A palladium catalyst (e.g., Pd(PPh3)4 or PdCI2(PPh3)2) and a copper(l)
co-catalyst (e.g., Cul) are added to the reaction mixture.

o Alkyne Addition: Trimethylsilylacetylene is added as the terminal alkyne.
o Base Addition: A base (e.g., triethylamine) is added to facilitate the reaction.

e Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction
is complete, as monitored by techniques like TLC or HPLC.
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o Workup and Purification: The reaction mixture is worked up to remove the catalysts and
other reagents, and the intermediate product, 5-(trimethylsilylethynyl)uracil, is purified.

» Deprotection: The trimethylsilyl protecting group is removed by treatment with a base, such
as sodium hydroxide, followed by acidification to yield eniluracil.

Conclusion and Future Perspectives

The development of eniluracil represents a landmark in the rational design of a drug to
modulate the pharmacology of a widely used chemotherapeutic agent. While the initial
preclinical and early clinical data were highly promising, the failure of the pivotal Phase Il trials
underscores the complexities of drug development and the critical importance of dose and
schedule optimization. The hypothesis that an excess of eniluracil antagonized the efficacy of
5-FU provides a valuable lesson for future development of combination therapies involving
enzyme inhibitors.

Despite its initial failure, the story of eniluracil is not necessarily over. The concept of DPD
inhibition remains a valid strategy to improve fluoropyrimidine therapy. There is renewed
interest in exploring eniluracil at different, potentially more optimal, ratios with 5-FU or in
combination with other fluoropyrimidines like capecitabine. The extensive body of knowledge
generated during the development of eniluracil continues to be a valuable resource for the
oncology and pharmacology communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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